4-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol
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Overview
Description
4-{3-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic compound that features a combination of aromatic rings, imidazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves multi-step organic reactions. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidative cyclization of N-arylglycines.
Dehydrogenation of Imidazolines: This method uses oxidizing agents to convert imidazolines to imidazoles.
Marckwald Synthesis: This involves the reaction of α-haloketones with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{3-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the imidazole and pyridine moieties.
Imidazo[1,2-a]pyridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-{3-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H15Cl2N3O2 |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
4-[3-[(E)-(2,4-dichlorophenyl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H15Cl2N3O2/c1-28-18-10-13(6-8-17(18)27)20-21(26-9-3-2-4-19(26)25-20)24-12-14-5-7-15(22)11-16(14)23/h2-12,27H,1H3/b24-12+ |
InChI Key |
JQLHWTABDNMADY-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=C(C=C(C=C4)Cl)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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